molecular formula C22H26ClN3O3 B2658661 (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1904327-36-1

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2658661
CAS No.: 1904327-36-1
M. Wt: 415.92
InChI Key: YJYVPHYODLJZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic compound known for its distinctive chemical structure, which integrates a chlorinated pyridine ring with tetrahydrofuran and piperazine derivatives. This unique assembly lends the compound various physicochemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone involves multiple steps:

  • Formation of Pyridine Derivative: : This involves the chlorination of 3-hydroxypyridine to produce 5-chloro-3-hydroxypyridine.

  • Etherification: : The hydroxypyridine is then reacted with tetrahydrofuran-3-yl bromide under basic conditions to form 5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridine.

  • Piperazine Derivatization: : Separately, 4-phenethylpiperazine is synthesized.

  • Coupling Reaction: : Finally, the pyridine and piperazine derivatives are coupled through a methanone linkage using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

On an industrial scale, the process leverages high-throughput synthesis techniques to improve yield and reduce costs. Reactions are often carried out in large reactors with precise control over temperature, pressure, and pH to ensure optimal conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, which can lead to the formation of N-oxides.

  • Reduction: : The chlorinated pyridine ring can be reduced to its corresponding amine under hydrogenation conditions.

  • Substitution: : Nucleophilic substitution can occur at the chlorinated site on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or peracids.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Strong nucleophiles like amines or thiols.

Major Products

  • Oxidation Products: : Formation of N-oxides.

  • Reduction Products: : Conversion to amines.

  • Substitution Products: : Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

This compound is often utilized as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

Its unique structure allows it to interact with various biological targets, making it useful in studies involving receptor binding and enzyme inhibition.

Medicine

Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as inflammation, infections, and neurological disorders.

Industry

The compound's robust chemical framework makes it valuable in the development of new materials and chemical sensors.

Mechanism of Action

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone exerts its effects by binding to specific molecular targets such as enzymes or receptors. Its action involves:

  • Molecular Targets: : Binding to G-protein coupled receptors or ion channels.

  • Pathways Involved: : Modulation of intracellular signaling pathways, including cyclic AMP (cAMP) and calcium ion fluxes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxypyridin-3-yl)(4-phenylpiperazin-1-yl)methanone

  • (6-Chloro-5-(tetrahydrofuran-3-yl)pyridin-3-yl)(4-(2-methylphenyl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone stands out due to its tetrahydrofuran-3-yl moiety, which contributes to its enhanced binding affinity and selectivity for certain biological targets. This makes it a particularly attractive candidate for further research and development.

This should cover all the bases for your article! Anything else on your mind?

Properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c23-20-14-18(15-24-21(20)29-19-7-13-28-16-19)22(27)26-11-9-25(10-12-26)8-6-17-4-2-1-3-5-17/h1-5,14-15,19H,6-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYVPHYODLJZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.